Methyl 8-aminoquinoline-6-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
methyl 8-aminoquinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)8-5-7-3-2-4-13-10(7)9(12)6-8/h2-6H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXZUOSQEKQOKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C2C(=C1)C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification Method
One common approach is the esterification of 8-aminoquinoline-6-carboxylic acid using methanol under acidic conditions. This method involves refluxing the carboxylic acid with methanol and a catalytic amount of acid (e.g., sulfuric acid or hydrochloric acid), leading to the formation of the methyl ester.
| Parameter | Typical Conditions |
|---|---|
| Reagents | 8-aminoquinoline-6-carboxylic acid, methanol, acid catalyst |
| Temperature | Reflux (~65°C) |
| Reaction time | 4–12 hours |
| Work-up | Neutralization, extraction, purification by recrystallization or chromatography |
| Yield | Moderate to high (50–85%) |
This method is straightforward but requires careful control of reaction time and temperature to avoid side reactions such as hydrolysis or over-esterification.
Nucleophilic Substitution Route
Another approach involves the preparation of methyl 8-aminoquinoline-6-carboxylate via nucleophilic substitution on 6-methoxy-8-aminoquinoline derivatives. For example, as described in a patent process for related compounds, 6-methoxy-8-aminoquinoline can be reacted with alkyl halides in the presence of a base to introduce substituents, followed by demethylation and esterification steps to yield the target compound.
- Reaction of 6-methoxy-8-aminoquinoline with alkyl halides (e.g., 1,4-dibromopentane) in solvents such as acetone under reflux.
- Treatment with hydrazine hydrate to remove protecting groups and liberate the free amine.
- Conversion of the carboxyl group to methyl ester via acid-catalyzed esterification.
This method is useful for introducing complex side chains but is more labor-intensive and involves multiple purification steps.
Protection-Deprotection Strategies
In complex syntheses, protecting groups are employed to mask reactive sites during intermediate steps. For this compound, the amino group at position 8 may be temporarily protected (e.g., as a phthalimide derivative), allowing selective esterification at the 6-carboxyl position without side reactions.
- Protect the 8-amino group by reaction with potassium phthalimide.
- Esterify the 6-carboxylic acid group with methanol under acidic conditions.
- Remove the protecting group by hydrazinolysis to regenerate the free amine.
This approach enhances selectivity and yield but adds complexity and requires additional reagents and purification.
Research Findings and Analytical Data
Although direct literature on this compound is limited, related quinoline derivatives have been synthesized using similar methods with detailed characterization. For example, derivatives of 8-hydroxyquinoline esters have been prepared by refluxing hydroxymethylquinoline with substituted benzoic acids in THF and HCl, followed by chromatographic purification.
Example data for related quinoline esters:
| Compound | Yield (%) | Melting Point (°C) | Key Spectroscopic Features (IR, NMR) |
|---|---|---|---|
| (8-hydroxyquinolin-5-yl)methyl 4-methylbenzoate | 49 | 176-178 | IR: 1633 (C=C), 1799 (C=O); 1H NMR: aromatic and CH2 signals |
| (8-hydroxyquinolin-5-yl)methyl 4-nitrobenzoate | 49 | 180-182 | IR: 1614 (C=C), 1709 (C=O); 1H NMR: characteristic aromatic protons |
These data highlight the importance of chromatographic purification and spectroscopic verification in quinoline ester synthesis.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Direct Esterification | Acid-catalyzed esterification of acid with methanol | Simple, high yield | Possible side reactions, requires careful control |
| Nucleophilic Substitution | Reaction of methoxyquinoline with alkyl halides, hydrazine treatment, esterification | Allows side chain modification | Multi-step, complex purification |
| Protection-Deprotection | Amino group protection, esterification, deprotection | High selectivity, purity | Additional steps, reagent use |
Chemical Reactions Analysis
Types of Reactions: Methyl 8-aminoquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities and improved pharmacological properties .
Scientific Research Applications
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of 8-aminoquinoline derivatives, including methyl 8-aminoquinoline-6-carboxylate. Research indicates that these compounds can act as brain-targeting drugs, potentially mitigating the effects of neurodegenerative diseases through various mechanisms:
- Oxidative Stress Reduction : this compound has been shown to restore cell survival in neuroblastoma cells subjected to oxidative stress. It upregulates antioxidant defense mechanisms and mitochondrial function via the SIRT1/FOXO3a signaling pathway, thereby preventing apoptosis and enhancing cell viability under stress conditions .
- Metal Complex Formation : The compound can form metal complexes that exhibit enhanced neuroprotective properties. For example, studies involving copper complexes of 8-aminoquinoline derivatives demonstrated significant antioxidant activity and improved mitochondrial function in neuronal cells .
Antimalarial Activity
This compound is part of a broader class of 8-aminoquinolines that have been extensively researched for their antimalarial properties:
- Mechanism of Action : The mechanism involves targeting the liver stages of malaria parasites, particularly Plasmodium vivax. The compound's ability to act as a gametocytocide makes it a valuable candidate in malaria treatment protocols .
- Clinical Relevance : The historical context of 8-aminoquinolines in malaria therapy includes the use of primaquine, which has paved the way for newer derivatives like this compound. These compounds are essential in addressing latent malaria infections and preventing relapses .
Fluorescent Probes for Zinc Detection
Another significant application of this compound lies in its use as a fluorescent probe for detecting zinc ions:
- Zinc Ion Sensing : Derivatives of 8-aminoquinoline have been developed as chemosensors due to their rapid reactivity and selectivity towards Zn²⁺ ions. These probes are particularly useful in biological systems where zinc plays crucial roles in various enzymatic processes .
- Research Applications : The design and synthesis of new derivatives aim to enhance sensitivity and selectivity for zinc detection, contributing to advancements in biochemical sensing technologies .
Table: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of methyl 8-aminoquinoline-6-carboxylate involves its interaction with various molecular targets. In biological systems, it can act as a chelating agent, binding to metal ions and altering their availability and activity . It may also interfere with cellular processes by targeting specific enzymes and receptors, leading to changes in cellular function and metabolism .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s reactivity and applications are influenced by substituent positions and functional groups. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Methyl 8-aminoquinoline-6-carboxylate and Related Compounds
Physicochemical and Functional Properties
- These features make it suitable for drug discovery .
- 6-Methylquinoline-8-carboxylic acid: The carboxylic acid group at position 8 improves water solubility but reduces membrane permeability compared to the methyl ester analog .
Biological Activity
Methyl 8-aminoquinoline-6-carboxylate (MAQC) is a compound that has garnered attention for its diverse biological activities, particularly in the context of neuroprotection, antimalarial effects, and potential applications in treating neurodegenerative diseases. This article synthesizes recent research findings, case studies, and data tables to present a comprehensive overview of the biological activity associated with MAQC.
Chemical Structure and Properties
This compound belongs to the class of aminoquinoline derivatives, which are known for their pharmacological properties. The structure can be represented as follows:
This compound features an amino group and a carboxylate moiety, which are crucial for its biological interactions.
1. Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of MAQC and its derivatives. For instance, research on 8-aminoquinoline-based metal complexes demonstrated significant protective effects against oxidative stress in human neuroblastoma SH-SY5Y cells. These complexes were shown to restore cell viability and alleviate apoptotic pathways by modulating the SIRT1/FOXO3a signaling pathway, indicating that MAQC may similarly enhance neuronal survival under stress conditions .
2. Antimalarial Activity
MAQC has been investigated for its antimalarial properties. Studies indicate that aminoquinoline compounds exhibit efficacy against Plasmodium species, with modifications to their structure enhancing activity. In particular, the incorporation of additional functional groups has been shown to improve their ability to target the parasite's food vacuole, thus increasing their therapeutic potential .
3. Antioxidant Properties
The antioxidant capacity of MAQC derivatives has been evaluated through various assays, demonstrating their ability to scavenge reactive oxygen species (ROS) effectively. This property is critical in mitigating oxidative damage associated with various diseases, including neurodegenerative disorders .
Case Study 1: Neuroprotection in SH-SY5Y Cells
In vitro experiments using SH-SY5Y cells treated with hydrogen peroxide showed that MAQC derivatives significantly reduced cell death and ROS levels compared to untreated controls. The treatment resulted in upregulation of antioxidant enzymes such as superoxide dismutase (SOD), further supporting its neuroprotective claims .
Case Study 2: Antimalarial Efficacy
A comparative study involving various aminoquinoline derivatives demonstrated that MAQC exhibited potent activity against Plasmodium falciparum. The study found that modifications improved efficacy against both chloroquine-sensitive and resistant strains .
Table 1: Biological Activity Summary of this compound Derivatives
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
